

# Application Notes and Protocols for Nitrocyclopropane Derivatives in Energetic Materials

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## Compound of Interest

Compound Name: *Nitrocyclopropane*

Cat. No.: *B1651597*

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## Introduction

**Nitrocyclopropane** derivatives are a class of energetic materials that have garnered interest due to the combination of a highly strained three-membered ring and the presence of energetic nitro groups. The ring strain inherent in the cyclopropane moiety contributes significantly to the heat of formation, potentially leading to a greater energy release upon decomposition compared to analogous acyclic compounds. The introduction of one or more nitro groups, which act as oxidizers, further enhances the energetic potential of these molecules. This combination makes **nitrocyclopropane** derivatives promising candidates for the development of novel explosives and propellants.

These application notes provide an overview of the known properties of select **nitrocyclopropane** derivatives, detail their synthesis, and explore the relationship between their structure and energetic performance. Due to the limited availability of experimental data in the public domain, some of the presented information is based on computational studies.

## Data Presentation

The following table summarizes the available quantitative data for select **nitrocyclopropane** derivatives. It is important to note that experimental detonation performance and sensitivity

data for many of these compounds are not readily available in the reviewed literature. The enthalpy of formation values are derived from computational studies and serve as a theoretical indicator of energetic potential.

Compound Name	Molecular Formula	Structure	Density (g/cm³)	Enthalpy of Formation (kJ/mol)	Detonation Velocity (km/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)
<b>1,1-</b>							
Dinitrocyclopropane	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	Not Reported	Calculate d: +83.7	Not Reported	Not Reported	Not Reported	Not Reported
<b>trans-1,2-</b>							
Dinitrocyclopropane	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	1.59[1]	Calculate d: +62.8	Not Reported	Not Reported	Not Reported	Not Reported
<b>1,1,2-</b>							
Trinitrocyclopropane	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>6</sub>	Not Reported	Calculate d: +150.6	Not Reported	Not Reported	Not Reported	Not Reported
<b>1,2,3-</b>							
Trinitrocyclopropane	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>6</sub>	Not Reported	Calculate d: +125.5	Not Reported	Not Reported	Not Reported	Not Reported
<b>1,1,2,2-</b>							
Tetranitrocyclopropane	C <sub>3</sub> H <sub>2</sub> N <sub>4</sub> O <sub>8</sub>	Not Reported	Calculate d: +217.6	Not Reported	Not Reported	Not Reported	Not Reported
<b>Hexanitrocyclopropane</b>							
Hexanitrocyclopropane	C <sub>3</sub> N <sub>6</sub> O <sub>12</sub>	Not Reported	Calculate d: +389.1	Not Reported	Not Reported	Not Reported	Not Reported

Note: Enthalpy of formation values are calculated and should be considered as theoretical estimates.

## Visualizations

### Synthesis Workflow for Dinitrocyclopropanes

The following diagram illustrates a general synthetic pathway for the preparation of **dinitrocyclopropane** derivatives, which typically involves the formation of a dinitronate precursor followed by a cyclization step.

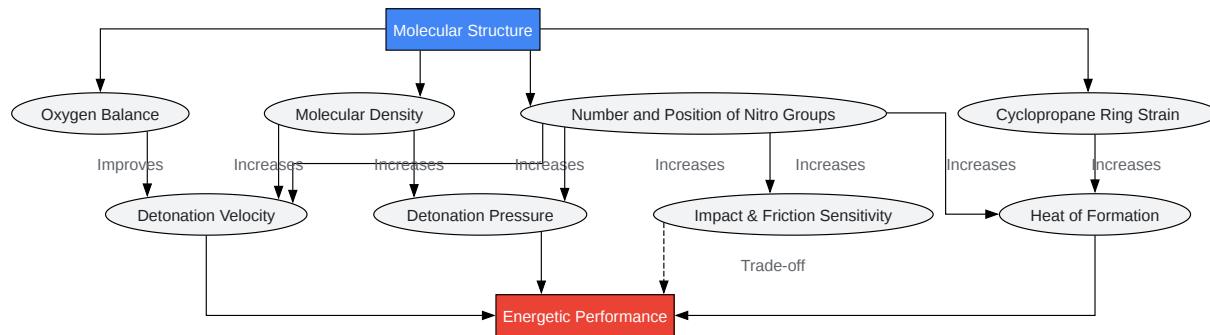


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A generalized synthetic scheme for **dinitrocyclopropane** derivatives.

## Structure-Performance Relationship

The energetic performance of **nitrocyclopropane** derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between structural features and energetic properties.



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## References

- 1. Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
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